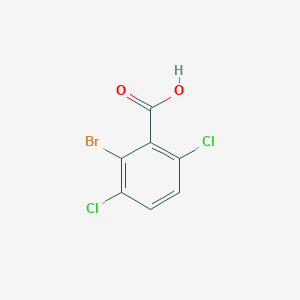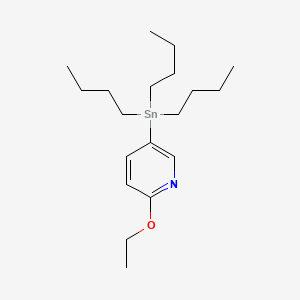
2-Ethoxy-5-(tributylstannyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-5-(tributylstannyl)pyridine is an organotin compound with the molecular formula C19H35NOSn and a molecular weight of 412.2 g/mol . This compound is characterized by the presence of a pyridine ring substituted with an ethoxy group at the 2-position and a tributylstannyl group at the 5-position. It is commonly used in organic synthesis, particularly in cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-(tributylstannyl)pyridine typically involves the stannylation of a pyridine derivative. One common method is the reaction of 2-ethoxypyridine with tributyltin chloride in the presence of a base such as lithium diisopropylamide (LDA) or sodium hydride (NaH). The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-(tributylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through cross-coupling reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Stille Coupling: This reaction involves the coupling of this compound with an organic halide in the presence of a palladium catalyst. Common reagents include palladium(0) complexes and phosphine ligands.
Suzuki Coupling: Similar to Stille coupling, this reaction uses boronic acids or esters as coupling partners and a palladium catalyst.
Major Products
The major products formed from these reactions depend on the coupling partner used. For example, coupling with an aryl halide would yield a biaryl compound, while coupling with an alkyl halide would produce an alkyl-substituted pyridine derivative .
Scientific Research Applications
2-Ethoxy-5-(tributylstannyl)pyridine has several applications in scientific research:
Organic Synthesis: It is widely used as a reagent in cross-coupling reactions to form carbon-carbon bonds.
Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: It is employed in the preparation of functional materials, such as polymers and electronic materials.
Biological Studies: The compound can be used to modify biomolecules for studying their functions and interactions.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-(tributylstannyl)pyridine in cross-coupling reactions involves the formation of a palladium-stannane complex. This complex undergoes oxidative addition with an organic halide, followed by transmetallation and reductive elimination to form the desired product. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-(tributylstannyl)pyridine: Similar structure with a methoxy group instead of an ethoxy group.
2-(Tributylstannyl)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
5-Ethoxy-2-(tributylstannyl)pyridine: Similar structure with the ethoxy group at the 5-position and the tributylstannyl group at the 2-position.
Uniqueness
2-Ethoxy-5-(tributylstannyl)pyridine is unique due to its specific substitution pattern, which can influence its reactivity and selectivity in cross-coupling reactions. The presence of both an ethoxy group and a tributylstannyl group on the pyridine ring provides distinct electronic and steric properties that can be advantageous in certain synthetic applications .
Properties
Molecular Formula |
C19H35NOSn |
|---|---|
Molecular Weight |
412.2 g/mol |
IUPAC Name |
tributyl-(6-ethoxypyridin-3-yl)stannane |
InChI |
InChI=1S/C7H8NO.3C4H9.Sn/c1-2-9-7-5-3-4-6-8-7;3*1-3-4-2;/h3,5-6H,2H2,1H3;3*1,3-4H2,2H3; |
InChI Key |
MEJCPATZNWTSBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(C=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


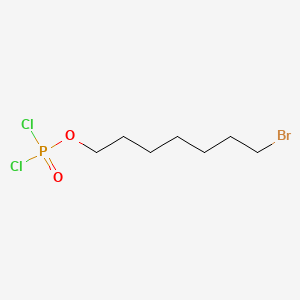
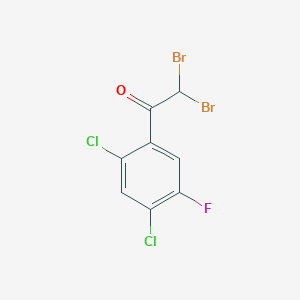
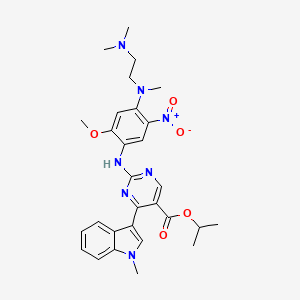
![N1-[4-[[(2-Amino-9H-purin-6-yl)oxy]methyl]benzyl]-N5-(3,4-dihydroxyphenethyl)glutaramide](/img/structure/B13697879.png)



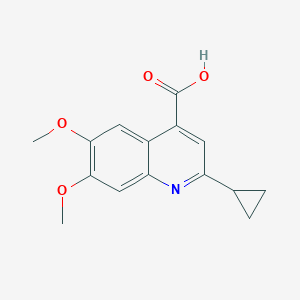
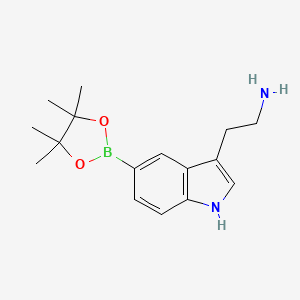

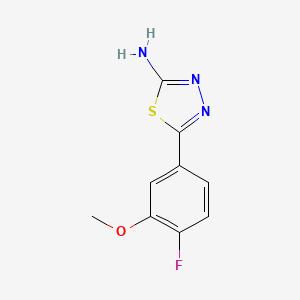
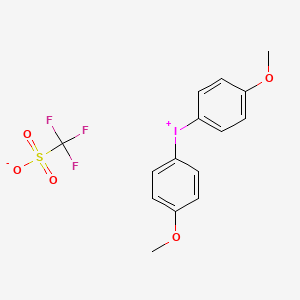
![1-[(1,3-Dimethyl-4-pyrazolyl)methyl]guanidine](/img/structure/B13697926.png)
